An In-depth Technical Guide to 2-Chloro-4-nitrobenzoic Acid (CAS 99-60-5)
An In-depth Technical Guide to 2-Chloro-4-nitrobenzoic Acid (CAS 99-60-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-nitrobenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis and purification protocols, analytical methods, and explores its potential biological activities and associated signaling pathways.
Core Data Summary
Chemical and Physical Properties
2-Chloro-4-nitrobenzoic acid is a light yellow crystalline powder.[1][2] It is stable under normal temperatures and pressures.[2] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 99-60-5 | [2] |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2] |
| Melting Point | 139-143 °C | [2] |
| Boiling Point | 362.2 °C at 760 mmHg | [2] |
| Density | 1.602 g/cm³ | [2] |
| Appearance | Light yellow powder | [1][2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695), acetone, and diethyl ether. |
Safety Information
2-Chloro-4-nitrobenzoic acid is classified as an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye damage | H318 |
| May cause respiratory irritation | H335 |
| Precautionary Statement | Code |
| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| Wear protective gloves/eye protection/face protection | P280 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |
Experimental Protocols
Synthesis: Oxidation of 2-Chloro-4-nitrotoluene (B140621)
A prevalent method for synthesizing 2-Chloro-4-nitrobenzoic acid is the oxidation of 2-chloro-4-nitrotoluene using a strong oxidizing agent such as potassium permanganate (B83412).[4]
Materials:
-
2-chloro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide in water.
-
Add 2-chloro-4-nitrotoluene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate in small portions to the refluxing mixture. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux the mixture until the oxidation is complete (e.g., monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
If the filtrate is still purple, add a small amount of sodium sulfite to quench the excess potassium permanganate.
-
Slowly acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2. This will precipitate the 2-Chloro-4-nitrobenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
Purification: Recrystallization
The crude 2-Chloro-4-nitrobenzoic acid can be purified by recrystallization, typically from an ethanol/water mixture.[4][5]
Materials:
-
Crude 2-Chloro-4-nitrobenzoic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude 2-Chloro-4-nitrobenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.
-
To the hot solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of 2-Chloro-4-nitrobenzoic acid can be assessed using reversed-phase HPLC.[6][7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in water |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of 2-Chloro-4-nitrobenzoic acid of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-Chloro-4-nitrobenzoic acid.
Analytical Workflow for Purity Assessment
Caption: HPLC workflow for the purity analysis of 2-Chloro-4-nitrobenzoic acid.
Biological Activity and Potential Signaling Pathways
2-Chloro-4-nitrobenzoic acid and its derivatives have garnered interest for their potential therapeutic applications, including anti-viral, anti-cancer, and anti-bacterial properties.[8][9][10] While the precise mechanisms of action for 2-Chloro-4-nitrobenzoic acid itself are not fully elucidated, studies on structurally related compounds provide insights into plausible signaling pathways.
Inhibition of Influenza Neuraminidase
Derivatives of benzoic acid have been shown to act as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected cells.[10][11][12][13] Inhibition of neuraminidase traps the viruses at the cell surface, preventing the spread of infection. The benzoic acid scaffold can be modified with various functional groups to optimize binding to the active site of the neuraminidase enzyme.[1][11]
Modulation of Apoptosis through the Bcl-2 Family
In the context of cancer, derivatives of similar chloro-nitrobenzoic acids have been shown to induce apoptosis (programmed cell death).[14] One of the key regulatory hubs of apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[15][16][17] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. Small molecules can disrupt the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting cell death. It is plausible that derivatives of 2-Chloro-4-nitrobenzoic acid could function in a similar manner, promoting the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade leading to apoptosis.
Caption: Plausible mechanism of apoptosis induction via inhibition of Bcl-2 family proteins.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival.[18] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[18] Some nitroalkene benzoic acid derivatives have been shown to inhibit NF-κB activation.[9][19][20][21] This suggests another potential therapeutic avenue for compounds derived from 2-Chloro-4-nitrobenzoic acid, where they might exert anti-inflammatory or anti-cancer effects by suppressing the activity of this key signaling pathway.
This technical guide provides a foundational understanding of 2-Chloro-4-nitrobenzoic acid for professionals in research and drug development. The provided protocols and data can serve as a valuable resource for the synthesis, purification, and analysis of this important chemical intermediate, while the exploration of its potential biological activities may inspire further investigation into its therapeutic applications.
References
- 1. Hydrophobic benzoic acids as inhibitors of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
